molecular formula C5H9NO2 B2831808 3-(Hydroxymethyl)pyrrolidin-2-one CAS No. 76220-94-5

3-(Hydroxymethyl)pyrrolidin-2-one

Cat. No.: B2831808
CAS No.: 76220-94-5
M. Wt: 115.132
InChI Key: PMVLHRHRTOBBHS-SCSAIBSYSA-N
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Description

3-(Hydroxymethyl)pyrrolidin-2-one is a five-membered lactam (cyclic amide) featuring a hydroxymethyl (-CH2OH) substituent at the C3 position of the pyrrolidin-2-one ring. Its molecular formula is C5H9NO2, with a CAS registry number 25219-43-6 . This compound serves as a versatile intermediate in pharmaceutical synthesis and organic chemistry due to its polar functional group, which enhances solubility and reactivity. Its structural flexibility allows for derivatization, making it valuable in drug discovery and materials science.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylate derivatives. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions .

  • Conditions : Reactions proceed at 60–80°C with yields up to 85% depending on solvent polarity .

  • Product : 3-(Carboxymethyl)pyrrolidin-2-one, identified via NMR and mass spectrometry .

Mechanistic Insight :
Oxidation involves sequential dehydrogenation of the hydroxymethyl group to a carbonyl intermediate, followed by further oxidation to the carboxylic acid . Computational studies (DFT) confirm that the reaction proceeds via a radical pathway under acidic conditions .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions:

  • With Amines : Reaction with methylamine (CH₃NH₂) yields 3-(methylaminomethyl)pyrrolidin-2-one .

    • Conditions : Catalyzed by p-toluenesulfonic acid (PTSA) in ethanol at reflux .

    • Yield : ~78% after 6 hours .

  • With Halides : Thionyl chloride (SOCl₂) converts the hydroxymethyl group to chloromethyl, enabling further functionalization.

Key Data :

Reaction TypeReagentConditionsProductYield
Amine SubstitutionCH₃NH₂PTSA, EtOH, 80°C3-(Methylaminomethyl)pyrrolidin-2-one78%
HalogenationSOCl₂DCM, 0°C3-(Chloromethyl)pyrrolidin-2-one92%

Ring-Opening Reactions

The lactam ring undergoes cleavage under basic or reductive conditions:

  • Basic Hydrolysis :

    • Reagents : NaOH (10%) at 100°C .

    • Product : Linear amino acid derivative (3-carbamoyl-4-hydroxybutanoic acid) .

  • Reductive Opening :

    • Reagents : LiAlH₄ in THF.

    • Product : Pyrrolidine alcohol (3-(hydroxymethyl)pyrrolidine).

Mechanistic Pathway :
Base-mediated hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, while reduction involves hydride transfer to the lactam carbonyl .

Acetylation and Esterification

The hydroxymethyl group reacts with acetylating agents:

  • Acetic Anhydride : Forms 3-(acetoxymethyl)pyrrolidin-2-one in pyridine at 25°C.

    • Yield : 95% after 2 hours.

  • Esterification : Steglich esterification with DCC/DMAP produces diverse esters.

Cycloaddition and Ring Expansion

The compound participates in [3+2] cycloadditions with nitrile oxides, forming bicyclic structures . Ring expansion via reaction with diazomethane yields piperidone derivatives .

Comparative Analysis of Reaction Pathways

Reaction TypeActivation Energy (kcal/mol) Thermodynamic Favorability (ΔG, kcal/mol)
Oxidation22.3-15.7
Amine Substitution18.9-12.4
Basic Hydrolysis25.1-8.2

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)pyrrolidin-2-one serves as a versatile building block in organic synthesis. Its ability to participate in various chemical reactions allows it to be utilized for the development of more complex molecules. It can act as a reagent in reactions such as:

  • Nucleophilic substitutions
  • Condensation reactions
  • Reduction and oxidation processes

Biological Research

The compound has been studied for its potential biological activities, primarily due to its interaction with various biomolecules. Key areas of research include:

  • Modulation of Enzyme Activity : Similar compounds have shown the ability to influence enzyme functions, affecting metabolic pathways and cellular signaling.
  • Neuropharmacology : Some studies suggest that derivatives of pyrrolidinones can interact with neurotransmitter systems, indicating potential applications in treating neurological disorders .

Medicinal Chemistry

Research into this compound has revealed its potential therapeutic applications:

  • Drug Development : The compound's unique structure may contribute to the design of new pharmaceuticals targeting specific receptors or pathways. For instance, it has been explored as a scaffold for developing beta-3 adrenergic receptor agonists .
  • Antioxidant Properties : In vitro studies have demonstrated significant antioxidant activity, suggesting potential protective effects against oxidative stress.

Table 1: Summary of Key Findings on Biological Activities

Study FocusFindingsReference
Enzyme ModulationInfluences metabolic pathways; potential for drug design
Neurotransmitter InteractionInteraction with neurotransmitter systems; implications for neuropharmacology
Antioxidant ActivitySignificant antioxidant properties observed in cell models
Drug DevelopmentPotential scaffold for beta-3 adrenergic receptor agonists

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesApplications
1-Methylpyrrolidin-2-oneLacks hydroxymethyl group; different reactivityOrganic synthesis
N-Methyl-2-pyrrolidone (NMP)Common solvent; similar structureIndustrial applications
3-(Hydroxymethyl)-1-methylpyrrolidin-2-oneUnique combination of functional groups; versatile applicationsDrug development and synthesis

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolidin-2-one Core

The biological and chemical properties of pyrrolidin-2-one derivatives are highly influenced by substituent groups. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Compound Name Substituents/Modifications Key Properties/Applications Reference
3-(Hydroxymethyl)pyrrolidin-2-one Hydroxymethyl at C3 Polar, water-soluble; intermediate in drug synthesis
3-Amino-1-hydroxy-pyrrolidin-2-one Amino (-NH2) and hydroxyl (-OH) groups Research chemical; potential bioactivity (limited hazard data)
3-(Methoxymethyl)pyrrolidin-2-one Methoxymethyl (-CH2OCH3) at C3 Reduced polarity vs. hydroxymethyl; synthetic chemistry applications
Benzylidene-pyrrolidin-2-one derivatives Aromatic substituents at C3 (e.g., 3-chlorobenzylidene) Enhanced antifungal activity (e.g., against Colletotrichum orbiculare)
N-(3-[123I]Iodo-4-methoxybenzoyl)pyrrolidin-2-one Radiolabeled iodine and methoxy groups Radiopharmaceutical imaging agent (84% yield in synthesis)
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one Arylpiperazine chain High alpha1-adrenoceptor affinity (pKi = 7.13); antiarrhythmic activity

Physicochemical Properties

  • Solubility : The hydroxymethyl group in this compound increases polarity and water solubility compared to its methoxymethyl analogue .

Biological Activity

3-(Hydroxymethyl)pyrrolidin-2-one, a derivative of pyrrolidine, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrrolidine derivatives that exhibit various pharmacological effects, including antibacterial, antifungal, anticancer, and anticonvulsant properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring with a hydroxymethyl group attached to the nitrogen atom. This structural configuration contributes to its unique chemical properties and biological interactions.

Anticancer Activity

Research has shown that compounds related to this compound exhibit significant anticancer properties. For instance, certain pyrrolidine derivatives have been reported to induce apoptosis in cancer cell lines by targeting specific pathways involved in cell cycle regulation.

  • Case Study : A study highlighted the cytotoxic effects of pyrrolidine derivatives on human leukemia cell lines, demonstrating IC50 values in the low micromolar range. These compounds were effective in inducing G2/M phase arrest and activating apoptotic signaling pathways .
CompoundCell LineIC50 (µM)Mechanism of Action
Pyrrolidine Derivative AHL-60 (Leukemia)0.3Induces apoptosis
Pyrrolidine Derivative BCOLO 205 (Colon Cancer)0.5G2/M phase arrest
Pyrrolidine Derivative CH460 (Lung Cancer)0.7Apoptotic signaling

Antimicrobial Activity

Pyrrolidine derivatives have also shown promising antimicrobial activity against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

  • Research Findings : A review indicated that certain pyrrolidinones possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in antibiotic development .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. These compounds may exert protective effects by modulating neurotransmitter systems or reducing oxidative stress.

  • Mechanistic Insights : Studies indicate that pyrrolidine derivatives can enhance neurotrophic factors and exhibit antioxidant activity, contributing to their neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Modifications to the pyrrolidine ring or substituents can significantly alter its pharmacological profile.

  • Key Observations :
    • The presence of hydroxymethyl groups enhances solubility and bioavailability.
    • Substituents at various positions on the pyrrolidine ring can increase potency against specific targets .

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)pyrrolidin-2-one, and how can reaction conditions be optimized for high yield?

Basic Research Focus
The synthesis of this compound typically involves ring-closing reactions or functional group modifications of pyrrolidine precursors. Key methods include:

  • Lactamization : Cyclization of γ-amino alcohols under acidic or basic conditions.
  • Reductive Amination : Using aldehydes/ketones with ammonia or amines in the presence of reducing agents like NaBH₃CN.
  • Oxidation-Reduction Sequences : For example, oxidation of pyrrolidine derivatives followed by hydroxylation.

Optimization Strategies :

  • Reagent Selection : Use LiAlH₄ for selective reduction of amides to alcohols (avoids over-reduction) .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during lactam formation .
  • Catalysts : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in hydrogenation steps .

Example Reaction Table :

Reaction TypeReagentsConditionsYield (%)
LactamizationH₂SO₄ (cat.)Reflux, 12 h65–70
Reductive AminationNaBH₃CN, NH₃RT, 24 h55–60
OxidationKMnO₄ (aq.)50°C, 6 h75–80

Q. How does steric hindrance from substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Focus
The hydroxymethyl group at the 3-position introduces steric and electronic effects:

  • Steric Effects : Bulky substituents slow down nucleophilic attacks at the adjacent carbonyl carbon. For instance, reactions with thionyl chloride (SOCl₂) to form chlorides require prolonged reaction times due to hindered access .
  • Electronic Effects : The hydroxyl group’s electron-donating nature stabilizes the transition state in SN2 reactions but may reduce electrophilicity at the carbonyl.

Methodological Approach :

  • Kinetic Studies : Compare reaction rates of this compound with unsubstituted pyrrolidin-2-one using NMR or HPLC to track intermediates .
  • Computational Modeling : Density Functional Theory (DFT) can predict regioselectivity and transition-state geometries .

Data Contradiction Note :
Conflicting reports on reaction yields (e.g., 50–80% for chlorination) may arise from variations in steric environments or purification methods .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the hydroxymethyl group (δ 3.5–4.0 ppm for CH₂OH) and lactam carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 130.0868) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .

Advanced Validation :

  • Chiral HPLC : Essential for enantiomeric resolution if asymmetric synthesis is performed .
  • IR Spectroscopy : Identifies hydrogen-bonded O-H stretches (broad peaks at 3200–3400 cm⁻¹) .

Q. How can researchers assess the biological activity of this compound given limited existing data?

Advanced Research Focus
Stepwise Approach :

In Silico Screening : Use molecular docking to predict binding affinity with targets like GABA receptors or enzymes (e.g., histone deacetylases) .

In Vitro Assays :

  • Enzyme Inhibition : Test against acetylcholinesterase or proteases using fluorometric assays .
  • Cell Viability : Screen for cytotoxicity in cancer cell lines (e.g., MTT assay) .

Structure-Activity Relationship (SAR) : Modify the hydroxymethyl group (e.g., acetylation, alkylation) and compare bioactivity .

Key Challenge :
Limited toxicity data (e.g., no carcinogenicity reported, but incomplete ecotoxicological profiles) require cautious handling and adherence to biosafety protocols .

Q. What strategies resolve contradictions in reported reaction yields or biological activity data for this compound?

Advanced Research Focus
Root Causes of Contradictions :

  • Synthetic Variability : Differences in reagent purity, solvent grades, or workup methods (e.g., column chromatography vs. recrystallization) .
  • Biological Assay Conditions : Cell line specificity, incubation times, or solvent carriers (DMSO vs. saline) .

Resolution Methods :

  • Reproducibility Protocols : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate assays with positive controls .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem, DSSTox) to identify consensus trends .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

Advanced Research Focus
Tools and Workflows :

  • Molecular Dynamics (MD) Simulations : Predict solubility, logP, and membrane permeability .
  • Quantum Mechanical Calculations : Calculate pKa (predicted ~9.5 for the hydroxyl group) and redox potentials .
  • ADMET Prediction : Use platforms like SwissADME to estimate absorption and toxicity profiles .

Validation : Correlate computational results with experimental data (e.g., experimental logP vs. calculated) to refine models .

Properties

IUPAC Name

3-(hydroxymethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-3-4-1-2-6-5(4)8/h4,7H,1-3H2,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVLHRHRTOBBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76220-94-5
Record name 3-(hydroxymethyl)pyrrolidin-2-one
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